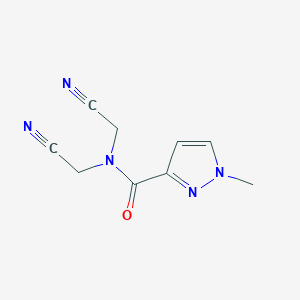
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide, commonly known as 'BCP', is a pyrazole-based compound that has been extensively studied for its potential applications in various fields of scientific research. BCP is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it an excellent candidate for a wide range of applications.
Wirkmechanismus
BCP's mechanism of action is not fully understood, but it is believed to act as an inhibitor of certain enzymes that play a crucial role in various biological processes. BCP has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in signal transduction pathways and protein degradation.
Biochemical and physiological effects:
BCP has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. BCP has also been shown to have an impact on the immune system, as it can modulate the activity of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
BCP's unique chemical properties make it an excellent candidate for various lab experiments, such as the study of enzyme activity and the design of new drugs. However, BCP's limited solubility in water and other solvents can pose a challenge for some experiments, and its potential toxicity must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for the study of BCP, including the design of new drugs based on its chemical structure, the development of new materials with unique properties, and the study of its impact on various biological systems. Some potential future directions include the study of BCP's impact on the microbiome, its potential use in the treatment of viral infections, and the development of new imaging techniques based on its unique chemical properties.
Conclusion:
In conclusion, N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide, or BCP, is a pyrazole-based compound that has been extensively studied for its potential applications in various fields of scientific research. BCP's unique chemical properties make it an excellent candidate for a wide range of applications, and its impact on various biological systems is still being studied. While there are some limitations and challenges associated with the use of BCP in lab experiments, its potential as a tool for scientific research is significant, and future studies will undoubtedly shed more light on its properties and potential applications.
Synthesemethoden
BCP can be synthesized using different methods, such as the reaction of 1-methyl-1H-pyrazole-3-carboxamide with cyanomethyl bromide in the presence of a base, or the reaction of 1-methyl-1H-pyrazole-3-carboxamide with cyanogen bromide and triethylamine. The synthesis process involves multiple steps, and the purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
BCP has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. BCP's unique chemical properties make it an excellent candidate for various applications, such as the design of new drugs, the development of new materials, and the study of biological systems.
Eigenschaften
IUPAC Name |
N,N-bis(cyanomethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-13-5-2-8(12-13)9(15)14(6-3-10)7-4-11/h2,5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHDCNAGSADQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)